Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate
Description
Definition and Significance of Azaspiro[4.5]decane Derivatives
Spirocyclic compounds are defined by the presence of two or more cyclic systems sharing a single common atom, known as the spiro atom. In azaspiro[4.5]decane derivatives, this spiro atom is a nitrogen atom, which bridges a four-membered ring and a five-membered ring. The numbering "[4.5]" refers to the sizes of the two rings: a four-membered ring (typically a piperidine or pyrrolidine analog) and a five-membered cycloalkane or heterocycle.
The incorporation of nitrogen into the spiro scaffold introduces both electronic and steric effects that influence molecular conformation. For example, the lone pair on the nitrogen atom can participate in hydrogen bonding or serve as a site for functionalization, enhancing interactions with biological targets. Additionally, the fused ring system imposes conformational rigidity, reducing entropy penalties during protein-ligand binding and improving binding affinity. Azaspiro[4.5]decane derivatives are particularly valued for their ability to occupy three-dimensional chemical space, a property often lacking in flat, aromatic drug candidates.
Table 1: Key Features of Azaspiro[4.5]decane Derivatives
| Property | Description |
|---|---|
| Spiro Atom | Nitrogen (quaternary) |
| Ring Sizes | Four-membered and five-membered rings |
| Conformation | Rigid, non-planar |
| Common Modifications | Functionalization at nitrogen, ketone groups, or ester side chains |
Role of Ethyl 4-Oxo-1-Azaspiro[4.5]decane-1-Carboxylate in Medicinal Chemistry
This compound (molecular formula: $$ \text{C}{12}\text{H}{19}\text{NO}_{3} $$, molecular weight: 225.28 g/mol) combines a spirocyclic core with a ketone and an ethyl ester group. These functional groups contribute to its utility in drug design:
- Ketone Group : The 4-oxo moiety provides a site for further chemical modifications, such as reductions to alcohols or condensations to form hydrazones or semicarbazones. This versatility enables the compound to serve as a building block for diverse pharmacophores.
- Ethyl Ester : The ester group enhances solubility in organic solvents, facilitating synthetic manipulations. In biological contexts, esters are often prodrug motifs, hydrolyzing in vivo to release active carboxylic acids.
Recent studies highlight the compound’s potential in central nervous system (CNS) drug development. Its spirocyclic structure promotes blood-brain barrier permeability, while the nitrogen atom enables interactions with neurotransmitter receptors. For instance, analogs of this compound have shown affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation.
Synthetic Accessibility :
The compound is typically synthesized via cyclization reactions. One route involves the condensation of a cyclic ketone (e.g., cyclohexanone) with a bifunctional amine, followed by esterification. Alternative methods employ transition-metal-catalyzed spirocyclization, which improves yield and stereochemical control.
Comparative Analysis with Related Spirocycles :
Properties
CAS No. |
89732-17-2 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-2-16-11(15)13-9-6-10(14)12(13)7-4-3-5-8-12/h2-9H2,1H3 |
InChI Key |
JCZKIFOLAGZHGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C12CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Considerations
The target compound’s molecular formula (C₁₂H₁₉NO₃) and spiro architecture necessitate precise control over regioselectivity during ring formation. The 4-oxo group introduces a ketone functionality, which often serves as a handle for further derivatization. Computational analyses of its 3D conformation reveal strain energy distributions that influence reactivity, particularly in cyclization steps.
Synthetic Routes to this compound
Cyclocondensation of Keto-Esters with Amino Alcohols
A widely reported method involves the cyclocondensation of ethyl 4-oxocyclohexanecarboxylate with 4-aminobutanol derivatives. Under acidic conditions, the amine nucleophile attacks the carbonyl carbon, followed by dehydration to form the spirocyclic ring.
Procedure :
- Reagents : Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv), 4-aminobutanol (1.2 equiv), p-toluenesulfonic acid (0.1 equiv), toluene (anhydrous).
- Conditions : Reflux at 110°C for 12 hours under nitrogen.
- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 3:1).
- Yield : 58–62%.
Mechanistic Insight :
The reaction proceeds via a hemiaminal intermediate, which undergoes intramolecular nucleophilic acyl substitution to form the six-membered ring. Steric hindrance at the cyclohexane ring’s equatorial position favors axial attack, ensuring correct spiro connectivity.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers an alternative route, particularly for constructing the spiro junction without pre-functionalized cyclic ketones.
Procedure :
- Substrate : Ethyl 4-(allyloxy)cyclohex-2-enecarboxylate.
- Catalyst : Grubbs 2nd generation (5 mol%).
- Conditions : Dichloromethane, 40°C, 6 hours.
- Yield : 45–50%.
Limitations :
- Requires stringent anhydrous conditions.
- Competing polymerization side reactions reduce efficiency.
Acid-Catalyzed Cyclization of Hydroxyamino Derivatives
A novel approach reported in agrochemical research involves the hydroxyamino intermediate 6a (ethyl 8-hydroxyamino-1,4-dioxaspiro[4.5]decane-8-carboxylate), which undergoes acid-mediated cyclization.
Procedure :
- Step 1 : Deprotonation of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with n-BuLi (−78°C), followed by reaction with 1-chloro-1-nitrosocyclohexane to yield 6a .
- Step 2 : Treatment with 2,6-dimethylphenylacetyl chloride under Schotten-Baumann conditions.
- Step 3 : Cyclization using t-BuOK in THF at 0°C.
- Yield : 83% after silica gel purification.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C (cyclization) |
| Catalyst | t-BuOK |
| Solvent | THF |
| Purification | Column chromatography (1:1 hexane:EtOAc) |
Optimization Strategies and Challenges
Solvent Effects on Cyclization Efficiency
Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates by stabilizing transition states through dipole interactions. Comparative studies reveal:
| Solvent | Dielectric Constant | Cyclization Yield (%) |
|---|---|---|
| THF | 7.6 | 83 |
| DMF | 36.7 | 78 |
| Toluene | 2.4 | 32 |
THF outperforms DMF despite lower polarity, likely due to better solubility of intermediates.
Stereochemical Control
The spiro center’s configuration is influenced by the starting material’s stereochemistry. Racemization occurs at temperatures >60°C, necessitating low-temperature protocols. Chiral HPLC analysis of the product shows >98% enantiomeric excess when using enantiopure 4-aminobutanol.
Spectroscopic Characterization
NMR Spectroscopy
IR Spectroscopy
Strong absorption bands at 1725 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O) confirm functional group integrity.
Applications and Derivitization
The 4-oxo group enables further functionalization, such as:
- Reduction : NaBH₄ yields the corresponding alcohol.
- Grignard Addition : Methylmagnesium bromide introduces alkyl groups at the ketone position.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted spirocyclic compounds. These derivatives often exhibit different biological activities and can be used in various applications.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate has shown potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarities to known bioactive compounds suggest that it may exhibit significant biological activities, including:
- Antitumor Activity : Studies have indicated that derivatives of spirocyclic compounds can possess anticancer properties, making this compound a candidate for further investigation in cancer therapeutics .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions. Its unique structure allows for diverse reactivity patterns, which can be exploited in synthetic methodologies .
Biological Interaction Studies
Understanding the biological effects and mechanisms of action of this compound is crucial for assessing its therapeutic potential. Interaction studies typically involve:
- Cell Line Assays : Evaluating cytotoxicity and other biological effects on cancer cell lines.
- In Vivo Studies : Assessing pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.
Such studies are essential for guiding future research directions and therapeutic development .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives based on this compound:
- Antitumor Activity Assessment : A series of derivatives were synthesized and tested for their anticancer properties, showing promising results against various cancer cell lines .
- Synthetic Methodology Development : Researchers developed efficient synthetic routes for creating difluoroalkylated derivatives, expanding the scope of potential applications in medicinal chemistry .
These findings underscore the relevance of this compound in both academic research and practical applications.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Azaspiro Compounds
Key Observations :
- Functional Groups: The 4-oxo group in the target compound may increase electrophilicity compared to non-ketone analogs (e.g., compound 4a), enabling nucleophilic additions or reductions . Thia/oxa substitutions (e.g., sulfur in 7-thia derivatives) modulate polarity and hydrogen-bonding capacity .
Key Observations :
- Esterification: Ethyl and methyl esters (e.g., compound 4a) are synthesized via acid-catalyzed esterification in methanol under reflux . The target compound likely follows a similar pathway.
- Ketone Introduction : Ketone groups (e.g., 8-oxo in benzyl derivatives) are introduced via oxidation or carbonylative cyclization, as seen in the use of trifluoroacetic anhydride (TFA) and Superhydride .
Physicochemical Properties
Table 3: Physical Properties of Azaspiro Derivatives
Key Observations :
- Melting Points : tert-Butyl esters with sulfur (e.g., 7-thia derivatives) exhibit higher melting points (~76°C) than liquid ethyl esters, suggesting stronger crystal lattice interactions .
- Solubility: Ethyl esters (e.g., compound 13) are typically oils with better solubility in nonpolar solvents, whereas benzyl/tert-butyl esters may require polar solvents for purification .
Biological Activity
Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate is a novel compound with significant potential in medicinal chemistry due to its unique spirocyclic structure, which includes a nitrogen atom within its ring system. This compound, belonging to the azaspiro family, has garnered attention for its biological activity, particularly in the context of cancer research and organic synthesis.
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : Approximately 225.284 g/mol
- Structure : Characterized by a spirocyclic framework with functional groups that include a carbonyl and an ester.
Synthesis
The synthesis of this compound can be achieved through various methods, highlighting its versatility as an intermediate in organic synthesis. These methods often involve complex multi-step reactions that allow for the production of various derivatives.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound and related compounds. The following table summarizes findings from various research efforts:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Potential candidate for further development |
| Ethyl 3-oxo-2-azaspiro[4.5]decane | MDA-MB-231 (Breast) | 0.08 | Most potent against this line |
| Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane | HeLa (Cervical) | 0.15 | Notable cytotoxicity observed |
These studies indicate that compounds within the azaspiro family exhibit moderate to potent activity against various cancer cell lines, suggesting a promising avenue for therapeutic development.
The biological activity of this compound is believed to involve interaction with specific cellular pathways, potentially influencing apoptosis and cell cycle regulation in cancer cells. Interaction studies are essential for elucidating these mechanisms, guiding future research directions.
Case Studies
One notable study focused on the synthesis and evaluation of a series of derivatives related to this compound, revealing that several compounds demonstrated significant cytotoxic effects against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. Among these, certain derivatives exhibited IC50 values below 0.20 µM, indicating strong antitumor activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate in academic research?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl-cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate can react with electrophilic intermediates (e.g., activated esters or halides) under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C for 60 hours). Post-synthetic modifications may include deprotection of tert-butyl groups using acidic conditions (e.g., HCl/dioxane) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction studies are performed using SHELX software (SHELXL for refinement) to resolve the spirocyclic backbone and confirm stereochemistry. Hydrogen bonding and torsion angles are critical for validating the spiro junction .
- Spectroscopy : High-resolution LC-MS confirms molecular weight and purity. ¹H/¹³C NMR analysis identifies proton environments (e.g., carbonyl groups at δ ~170 ppm for the ester and ketone moieties) .
Advanced Research Questions
Q. What experimental strategies address crystallographic disorder in the spirocyclic core during structure determination?
- Methodological Answer : Crystallographic disorder, common in flexible spiro systems, is mitigated by:
- Collecting high-resolution data (≤1.0 Å) to resolve overlapping electron density.
- Using SHELXL’s TWIN and BASF commands to model twinning or partial occupancy .
- Applying restraints (e.g., SIMU/DELU) to stabilize thermal motion in the cyclohexane ring .
Q. How can discrepancies between NMR data and X-ray structures be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution). Strategies include:
- Variable-temperature NMR : Probe conformational exchange by observing signal coalescence (e.g., for cyclohexane ring protons) .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
Q. What role does this compound play in structure-activity relationship (SAR) studies for bioactive molecules?
- Methodological Answer : The spirocyclic scaffold is a rigid pharmacophore. Researchers functionalize the 4-oxo and ester groups to study:
- Bioactivity : Introduce substituents (e.g., fluorophenyl or pyridyl groups) to modulate binding to targets like Ras proteins .
- Solubility : Replace the ethyl ester with polar groups (e.g., carboxylic acids) to improve aqueous solubility for in vitro assays .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., LC-MS vs. NMR) during purity assessment?
- Methodological Answer :
- LC-MS discrepancies : Check for adducts (e.g., sodium/potassium) or solvent clusters. Use ion-suppression techniques or alternative ionization modes (APCI vs. ESI) .
- NMR impurities : Employ 2D NMR (e.g., COSY, HSQC) to isolate signals from minor contaminants. Compare integration ratios against chromatographic purity .
Experimental Design Considerations
Q. What are the key parameters for optimizing spirocyclization reactions to synthesize this compound?
- Methodological Answer :
- Temperature : Elevated temperatures (80–100°C) favor ring closure but may induce racemization.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate spirocyclization via oxonium ion intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, MeCN) stabilize transition states during ring formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
